molecular formula C19H30O2 B15063301 5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4

5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4

Cat. No.: B15063301
M. Wt: 294.5 g/mol
InChI Key: NVKAWKQGWWIWPM-FVMZMTMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 involves the deuteration of dihydrotestosteroneThe reaction conditions often involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques is essential to monitor the isotopic purity and structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that mediate the biological effects of androgens. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 lies in its deuterated structure, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the stability and alters the metabolic pathways of the compound, making it a valuable tool for studying androgenic effects and developing therapeutic agents .

Properties

Molecular Formula

C19H30O2

Molecular Weight

294.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-2,2,4,4-tetradeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1/i7D2,11D2

InChI Key

NVKAWKQGWWIWPM-FVMZMTMBSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1=O)([2H])[2H])CC[C@@H]4O)C)C)[2H]

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Origin of Product

United States

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